N-Acetyl Norgestimate-d6
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Overview
Description
N-Acetyl Norgestimate-d6 is a deuterium-labeled derivative of N-Acetyl Norgestimate. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of deuterium atoms in its structure makes it valuable for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Norgestimate-d6 involves the incorporation of deuterium atoms into the N-Acetyl Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the reaction of an alkyne group in this compound with an azide group in another molecule, facilitated by a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of N-Acetyl Norgestimate are subjected to deuterium exchange reactions using industrial-grade deuterium sources.
Purification and Isolation: The resulting this compound is purified using techniques such as chromatography to ensure high purity and yield
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Norgestimate-d6 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the alkyne group in this compound with an azide group in the presence of a copper catalyst.
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium, which can occur under various conditions depending on the desired level of deuteration.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Deuterium Sources: Such as deuterium oxide (D2O) or deuterated solvents, used in deuterium exchange reactions.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions.
Deuterated Compounds: Resulting from deuterium exchange reactions.
Scientific Research Applications
N-Acetyl Norgestimate-d6 has a wide range of scientific research applications, including:
Drug Development: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Click Chemistry: Employed in the synthesis of complex molecules through CuAAC reactions.
Isotope Labeling: Utilized in the labeling of molecules for various analytical techniques, such as mass spectrometry
Mechanism of Action
The mechanism of action of N-Acetyl Norgestimate-d6 involves its role as a reagent in click chemistry. The alkyne group in this compound reacts with azide groups in other molecules to form triazole rings through CuAAC reactions. This reaction is facilitated by a copper catalyst, which enhances the reaction rate and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl Norgestimate: The non-deuterated version of N-Acetyl Norgestimate-d6.
Deuterated Norgestimate: Another deuterium-labeled derivative of Norgestimate
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in drug development and analytical applications .
Biological Activity
N-Acetyl Norgestimate-d6 is a deuterated derivative of Norgestimate, a synthetic progestin commonly used in hormonal contraceptives. This compound has garnered attention in pharmacological research due to its unique properties and biological activities, which closely resemble those of its non-deuterated form. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and applications in research.
- Molecular Formula : C25H27D6NO4
- Molecular Weight : 417.57 g/mol
- CAS Number : 1263195-02-3
This compound functions primarily as a progestin, influencing hormonal pathways related to reproductive health. Its mechanism involves:
- Binding Affinity : It interacts with progesterone receptors, mimicking the action of natural progesterone. This interaction modulates gene expression involved in reproductive processes.
- Inhibition of Ovulation : Similar to other progestins, it inhibits ovulation by preventing the surge of luteinizing hormone (LH) necessary for ovulation to occur .
Pharmacokinetics
The incorporation of deuterium atoms enhances the metabolic stability and alters the pharmacokinetic profile of this compound compared to its non-deuterated counterpart. Key pharmacokinetic characteristics include:
- Absorption and Distribution : The deuterated form exhibits altered absorption rates, which can affect its bioavailability and distribution in biological systems.
- Metabolic Pathways : It is metabolized through similar pathways as Norgestimate, but the presence of deuterium can lead to slower metabolic degradation .
Biological Activities
This compound exhibits several significant biological activities:
- Progestational Effects : It promotes endometrial stability and reduces the risk of endometrial hyperplasia.
- Anti-androgenic Effects : While primarily a progestin, it may exhibit some anti-androgenic properties depending on dosage and context.
Comparative Analysis
The following table compares this compound with other related compounds:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Norgestimate | Non-deuterated form | Widely used progestin |
Levonorgestrel | Similar progestin structure | More potent contraceptive effects |
Desogestrel | Prodrug form with similar action | Rapid metabolism to active form |
Drospirenone | Anti-androgenic properties | Dual action as both progestin and anti-androgen |
This compound | Deuterated derivative | Enhanced metabolic stability |
Case Studies and Research Findings
- Internal Standard in Mass Spectrometry : this compound is frequently used as an internal standard in mass spectrometry for analyzing Norgestimate levels in biological samples. Its structural similarity ensures accurate quantification by compensating for variations during sample preparation.
- Pharmacological Studies : In various studies, it has been shown that doses as low as 0.5 mg/kg can effectively inhibit ovulation in female rats, demonstrating its potency as a contraceptive agent .
- Metabolic Stability Research : Research indicates that the incorporation of deuterium into pharmaceutical compounds like this compound can significantly enhance their metabolic stability, allowing for more reliable tracking in pharmacokinetic studies .
Properties
Molecular Formula |
C25H33NO4 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |
InChI Key |
JWLHCJCKDYVRNJ-RWWDXLKWSA-N |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |
Origin of Product |
United States |
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